Sobrerol
Overview
Description
Sobrerol is a monoterpene compound known for its mucolytic properties, which means it helps to break down mucus, making it easier to expel from the respiratory tract. It was discovered by Ascanio Sobrero as an oxidation product of terpenes . This compound has been used for over 50 years in various formulations to treat respiratory conditions characterized by excessive mucus production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sobrerol can be synthesized through the oxidation of terpenes, specifically pinene. The process involves the hydration of α-pinene oxide in the presence of carbon dioxide . This reaction yields this compound along with other possible isomers such as carvone .
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing pinene, which is derived from turpentine oil. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Sobrerol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carvone and other related compounds.
Reduction: Reduction reactions typically yield alcohol derivatives of this compound.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
Sobrerol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound’s mucolytic properties make it valuable in studying respiratory diseases and mucus production.
Medicine: It is used in the treatment of chronic respiratory diseases to improve mucus clearance.
Mechanism of Action
Sobrerol exerts its mucolytic effects by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus. This action enhances mucociliary clearance, making it easier to expel mucus from the respiratory tract . Additionally, this compound has antioxidant properties and can increase the production of secretory immunoglobulin A (sIgA), which plays a role in immune defense .
Comparison with Similar Compounds
Carvone: Like sobrerol, carvone is derived from the oxidation of pinene and has similar structural properties.
Menthol: Another monoterpene with mucolytic properties, menthol is commonly used in respiratory treatments.
Eucalyptol: Known for its expectorant properties, eucalyptol is used in similar applications as this compound.
Uniqueness of this compound: this compound’s unique combination of mucolytic and antioxidant properties, along with its ability to enhance mucociliary clearance, sets it apart from other similar compounds. Its long history of use and proven efficacy in treating respiratory conditions further highlight its significance .
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDMTHRBGUBUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871701 | |
Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-71-5, 42370-41-2 | |
Record name | Sobrerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sobrerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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